P-1075: An In-Depth Technical Guide to an ATP-Sensitive Potassium Channel Opener
P-1075: An In-Depth Technical Guide to an ATP-Sensitive Potassium Channel Opener
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-1075 is a potent and selective opener of ATP-sensitive potassium (KATP) channels, demonstrating significant therapeutic potential in preclinical studies for conditions such as androgenic alopecia, cardiac arrhythmias, and ischemic heart disorders. As a cyanoguanidine derivative and a more potent analog of pinacidil, P-1075 exerts its effects by targeting the sulfonylurea receptor (SUR) subunits of the KATP channel complex, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle and protection of various cell types from ischemic damage. This technical guide provides a comprehensive overview of the core pharmacology of P-1075, including its mechanism of action, quantitative efficacy and binding data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.
Introduction
ATP-sensitive potassium (KATP) channels are crucial regulators of cellular excitability, coupling the metabolic state of a cell to its membrane potential. These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[1] High intracellular ATP concentrations promote channel closure, while an increased ADP/ATP ratio leads to channel opening.
P-1075 emerged as a promising KATP channel opener with high potency.[2] It was under development by AstraZeneca and LEO Pharma and reached phase 2 clinical trials for alopecia.[2] Although its development was discontinued, the extensive preclinical research on P-1075 provides valuable insights into the pharmacology of KATP channel openers and their therapeutic applications.
Mechanism of Action
P-1075 functions as a KATP channel opener by binding to the SUR subunit of the channel complex.[3] This binding is ATP-dependent, meaning that ATP must be present for P-1075 to effectively bind to and activate the channel.[3][4] The binding of P-1075 to SUR induces a conformational change in the channel complex, increasing its open probability and leading to an efflux of potassium ions from the cell. This potassium efflux results in hyperpolarization of the cell membrane, making the cell less excitable.
In vascular smooth muscle cells, this hyperpolarization leads to the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and causing vasorelaxation.[5] In cardiomyocytes, the opening of mitochondrial KATP (mitoKATP) channels by P-1075 has been shown to be cardioprotective, a mechanism that involves the generation of reactive oxygen species (ROS).[4][6]
Quantitative Data
The following tables summarize the key quantitative data for P-1075 from various preclinical studies.
Table 1: Potency and Efficacy of P-1075
| Parameter | Value | Species/Tissue | Assay | Reference |
| EC₅₀ (SUR2B-KIR6 activation) | 45 nM | - | Electrophysiology | [4] |
| EC₅₀ (Relaxation of rat aorta) | 7.5 nM | Rat Aorta | Vasorelaxation Assay | [7][8] |
| EC₅₀ (mitoKATP channel opening) | 60-90 nM | Rabbit Heart, Rat Heart, Rat Brain | Liposome Reconstitution Assay | [6] |
| Infarct size reduction | 10.6 ± 8.1% of area at risk (vs. 31.5 ± 5.6% in control) | Rabbit Heart | In vivo ischemia model | [6] |
Table 2: Binding Affinity of P-1075
| Parameter | Value | Subunit/Tissue | Assay | Reference |
| Kₐ | 17 nM | SUR2A | Radioligand Binding | [7][8] |
| Kₐ | 3 nM | SUR2B | Radioligand Binding | [7][8] |
| Kₐ | ~3 nM | Rat Glomerular Preparations | Radioligand Binding | [9] |
| Bₘₐₓ | 10 fmol/mg protein | Rat Glomerular Preparations | Radioligand Binding | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of P-1075 Action
The following diagram illustrates the signaling cascade initiated by P-1075, leading to its physiological effects.
Experimental Workflow for Characterizing P-1075
This diagram outlines a typical experimental workflow for the preclinical evaluation of a KATP channel opener like P-1075.
Detailed Experimental Protocols
Radioligand Binding Assay (for Kd determination)
This protocol is adapted from studies on KATP channel openers and can be used to determine the binding affinity of P-1075 to specific SUR subunits.
Objective: To determine the dissociation constant (Kd) of [³H]P-1075 for KATP channel SUR subunits.
Materials:
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Membrane preparations from cells expressing the desired SUR subunit (e.g., SUR2A or SUR2B).
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[³H]P-1075 (radioligand).
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Unlabeled P-1075 (for competition assays).
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target SUR subunit in a suitable buffer and prepare a membrane fraction by differential centrifugation.
-
Incubation: In a microtiter plate, incubate a fixed concentration of [³H]P-1075 with varying concentrations of unlabeled P-1075 and the membrane preparation in the binding buffer. Include tubes with only [³H]P-1075 and membranes (total binding) and tubes with [³H]P-1075, membranes, and a high concentration of unlabeled P-1075 (non-specific binding).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled P-1075 concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kd using the Cheng-Prusoff equation.
Electrophysiology (Patch-Clamp) for EC₅₀ Determination
This protocol allows for the direct measurement of KATP channel activity in response to P-1075.
Objective: To determine the half-maximal effective concentration (EC₅₀) of P-1075 for KATP channel activation.
Materials:
-
Cells expressing the KATP channel of interest (e.g., HEK293 cells transfected with Kir6.2 and SUR2B).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Pipette solution (intracellular-like, e.g., containing KCl, EGTA, HEPES).
-
Bath solution (extracellular-like, e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
P-1075 stock solution.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamping.
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane (cell-attached configuration).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV) and record the baseline current.
-
Drug Application: Perfuse the bath with solutions containing increasing concentrations of P-1075.
-
Data Acquisition: Record the current at each P-1075 concentration until a steady-state response is achieved.
-
Data Analysis: Measure the amplitude of the P-1075-induced current at each concentration. Plot the current amplitude as a function of the P-1075 concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Vasorelaxation Assay
This ex vivo assay measures the functional effect of P-1075 on vascular smooth muscle tone.
Objective: To assess the vasorelaxant potency of P-1075.
Materials:
-
Isolated arterial rings (e.g., from rat aorta).
-
Organ bath system with force transducers.
-
Krebs-Henseleit solution (physiological salt solution).
-
Vasoconstrictor agent (e.g., phenylephrine or KCl).
-
P-1075 stock solution.
Procedure:
-
Tissue Preparation: Dissect and clean the desired artery and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in organ baths filled with Krebs-Henseleit solution, gassed with 95% O₂ / 5% CO₂ and maintained at 37°C.
-
Equilibration: Allow the rings to equilibrate under a resting tension for a specified period.
-
Contraction: Induce a stable contraction in the arterial rings by adding a vasoconstrictor agent.
-
Drug Addition: Once a stable contraction is achieved, cumulatively add increasing concentrations of P-1075 to the organ bath.
-
Recording: Record the changes in isometric tension after each addition of P-1075.
-
Data Analysis: Express the relaxation induced by P-1075 as a percentage of the pre-contraction. Plot the percentage of relaxation against the log concentration of P-1075 and fit the data to a dose-response curve to determine the EC₅₀.
Conclusion
P-1075 is a well-characterized, potent ATP-sensitive potassium channel opener with demonstrated efficacy in various preclinical models. Its mechanism of action, involving the direct opening of KATP channels via the SUR subunit, is well-established. The quantitative data on its potency and binding affinity highlight its selectivity for certain KATP channel subtypes. The experimental protocols detailed in this guide provide a framework for the further investigation of P-1075 and other KATP channel modulators. While P-1075 did not reach the market, the wealth of scientific knowledge generated from its study continues to be invaluable for the development of new therapies targeting KATP channels.
References
- 1. Binding of [3H]-P1075, an opener of ATP-sensitive K+ channels, to rat glomerular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the KATP channel-independent signaling pathway by the nonhydrolyzable analog of leucine, BCH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Biology of KATP Channels and Implications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P1075 opens mitochondrial K(ATP) channels and generates reactive oxygen species resulting in cardioprotection of rabbit hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P1075 | CAS:60559-98-0 | Potent Kir6 (KATP) channel opener | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. medchemexpress.com [medchemexpress.com]
